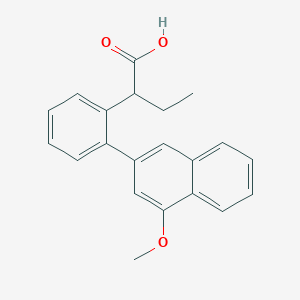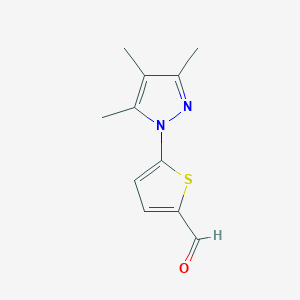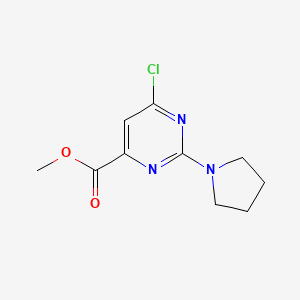
2-Ethyl-5-(thiophen-2-YL)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5-(thiophen-2-yl)aniline is an organic compound that features both an aniline and a thiophene moiety. This compound is of interest due to its unique structural properties, which combine the aromaticity of both the benzene and thiophene rings. The presence of the ethyl group and the thiophene ring can influence the electronic properties and reactivity of the aniline, making it a valuable compound in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(thiophen-2-yl)aniline typically involves the following steps:
Nitration of Thiophene: Thiophene is nitrated to form 2-nitrothiophene.
Reduction: The nitro group in 2-nitrothiophene is reduced to form 2-aminothiophene.
Alkylation: 2-aminothiophene is then alkylated with ethyl bromide to form 2-ethyl-5-aminothiophene.
Coupling Reaction: Finally, 2-ethyl-5-aminothiophene undergoes a coupling reaction with a suitable benzene derivative to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the use of catalysts to improve yield and selectivity during the alkylation and coupling reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-5-(thiophen-2-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the aniline and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are used under various conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted aniline and thiophene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-5-(thiophen-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethyl-5-(thiophen-2-yl)aniline depends on its application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its aromatic rings and functional groups. The thiophene ring can participate in π-π interactions, while the aniline moiety can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-5-(phenyl)aniline: Similar structure but with a phenyl ring instead of a thiophene ring.
2-Methyl-5-(thiophen-2-yl)aniline: Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-5-(furan-2-yl)aniline: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
2-Ethyl-5-(thiophen-2-yl)aniline is unique due to the presence of the thiophene ring, which imparts different electronic properties compared to phenyl or furan rings
Eigenschaften
Molekularformel |
C12H13NS |
|---|---|
Molekulargewicht |
203.31 g/mol |
IUPAC-Name |
2-ethyl-5-thiophen-2-ylaniline |
InChI |
InChI=1S/C12H13NS/c1-2-9-5-6-10(8-11(9)13)12-4-3-7-14-12/h3-8H,2,13H2,1H3 |
InChI-Schlüssel |
IKDAJLBGSRXGTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)C2=CC=CS2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



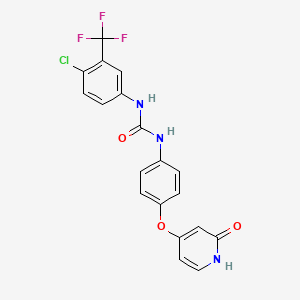
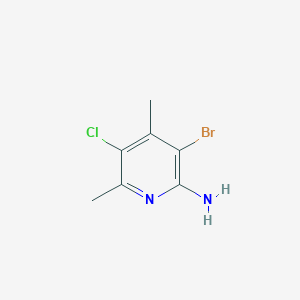
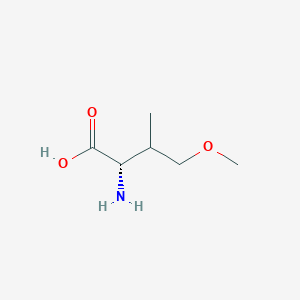
amine](/img/structure/B13078807.png)
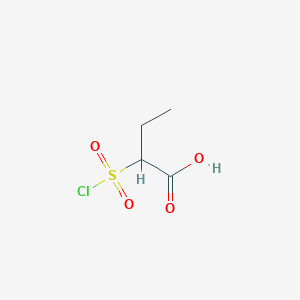
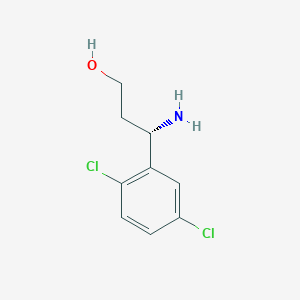
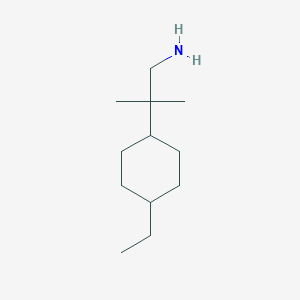
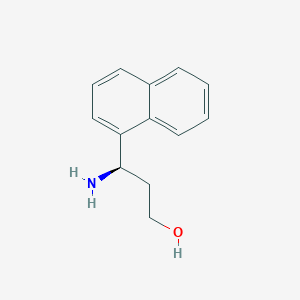
![7-(Aminomethyl)-N-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13078837.png)
